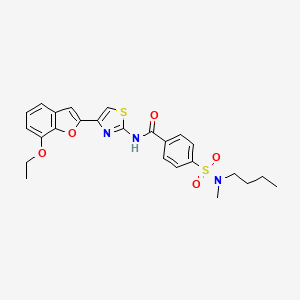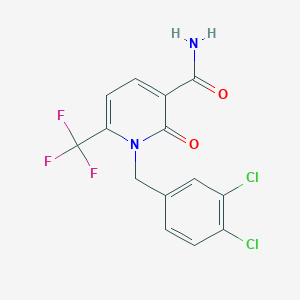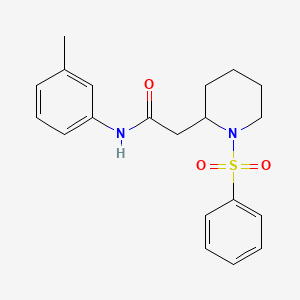![molecular formula C22H23N5O2 B2523480 N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260990-44-0](/img/structure/B2523480.png)
N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied due to their biological activities, including antiallergic, antihistaminic, and adenosine receptor antagonistic properties. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the related structures and activities discussed.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives typically involves cyclization reactions and the introduction of various substituents to the core structure to enhance biological activity. For instance, the synthesis of 1,4-dihydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones as antiallergic agents involves the preparation of new compounds tested as inhibitors of antigen-induced histamine release . Similarly, the synthesis of N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides includes the incorporation of piperazine and 1,4-diazepane moieties . These methods could provide insights into the potential synthetic routes for N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. The introduction of various substituents can significantly affect the compound's biological activity and selectivity. For example, the presence of a carboxylate group in certain derivatives has been shown to increase selectivity for the human A3 adenosine receptor . The dimethylphenyl and propyl groups in the compound of interest are likely to influence its binding affinity and selectivity to biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-triazolo[4,3-a]quinoxaline derivatives can be influenced by the substituents present on the core structure. These compounds can undergo various chemical reactions, including further functionalization, which may be used to fine-tune their biological activities. The specific reactivity of N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide would depend on the electronic and steric effects of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-a]quinoxaline derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile and overall efficacy as drugs. The introduction of different substituents can alter these properties, potentially improving the compound's bioavailability and reducing side effects. For example, the presence of a butyl group in 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been associated with significant H1-antihistaminic activity and reduced sedation compared to standard drugs .
科学的研究の応用
Synthesis and Structural Diversity
A diversified synthesis approach has been utilized to create 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through a method that combines the Ugi four-component reaction and a copper-catalyzed tandem reaction. This innovative protocol allows for the rapid assembly of structurally complex and varied fused tricyclic scaffolds from readily available materials, showcasing the potential for creating novel compounds for further exploration in scientific research (An et al., 2017).
Potential for Positive Inotropic Activity
Research has identified a series of compounds within this chemical family that exhibit significant positive inotropic activity, which is the ability to enhance heart muscle contraction. This suggests potential applications in the development of treatments for heart conditions. Specifically, compounds have demonstrated favorable in vitro activity compared to milrinone, a standard drug, indicating the therapeutic potential of these derivatives for cardiovascular diseases (Wu et al., 2012).
Anticancer Activity
A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with the goal of meeting structural requirements essential for anticancer activity. Preliminary screenings have identified several compounds within this series that possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as novel anticancer agents (Reddy et al., 2015).
Analgesic, Anti-inflammatory, and Antimicrobial Properties
Compounds derived from 2-thioxopyrimido[4,5-b]quinoline have been synthesized and evaluated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial properties. This exploration has led to the identification of acyclic nucleoside analogues with promising activities against gram-negative and gram-positive bacteria, alongside notable anti-inflammatory and analgesic activities. These findings open avenues for the development of new therapeutic agents with multifunctional properties (El-Gazzar et al., 2009).
Antihistaminic Agents
The quest for new H1-antihistaminic agents has led to the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, showcasing promising results in histamine-induced bronchoconstriction models in guinea pigs. This research suggests the potential application of these compounds as effective antihistamines with minimal sedative effects, offering an alternative to current medications (Gobinath et al., 2015).
作用機序
将来の方向性
Given the wide range of biological activities exhibited by 1,2,4-triazoles, there is considerable interest in the development of new 1,2,4-triazole-based drugs . Future research in this area is likely to focus on the synthesis of novel 1,2,4-triazole compounds with improved efficacy and selectivity, as well as the exploration of new biological activities.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)13-20(28)23-16-11-10-14(2)15(3)12-16/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUQADMLLNICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B2523397.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2523399.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523401.png)
![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2523403.png)
![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)
![2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane](/img/structure/B2523407.png)


![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)
